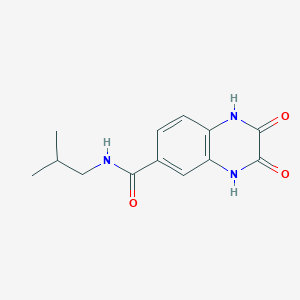

N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide

説明

N⁶-Isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide is a tetrahydroquinoxaline derivative characterized by a partially saturated bicyclic quinoxaline core with two ketone groups at positions 2 and 3 (dioxo functionality). The compound features a carboxamide group at position 6 and an isobutyl substituent on the N⁶ nitrogen (Figure 1). This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity (due to the isobutyl group) and hydrogen-bonding capacity (via the carboxamide), making it a candidate for diverse pharmacological applications, including enzyme inhibition or receptor modulation .

特性

分子式 |

C13H15N3O3 |

|---|---|

分子量 |

261.28 g/mol |

IUPAC名 |

N-(2-methylpropyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |

InChI |

InChI=1S/C13H15N3O3/c1-7(2)6-14-11(17)8-3-4-9-10(5-8)16-13(19)12(18)15-9/h3-5,7H,6H2,1-2H3,(H,14,17)(H,15,18)(H,16,19) |

InChIキー |

RRTOCCNOGPBBGI-UHFFFAOYSA-N |

正規SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N~6~-イソブチル-2,3-ジオキソ-1,2,3,4-テトラヒドロ-6-キノキサリンカルボキサミドの合成は、通常、容易に入手可能な前駆体から開始される複数のステップを伴います。一般的な合成経路の1つは、適切なキノキサリン誘導体とイソブチルアミンを制御された条件下で縮合させることを含みます。この反応は、通常、酢酸やエタノールなどの適切な触媒と溶媒の存在下で、所望の生成物の形成を促進するために高温で行われます。

工業生産方法

この化合物の工業生産は、同様の合成経路を伴う可能性がありますが、より大規模に行われます。このプロセスは効率と収率が最適化されており、一貫した品質と高スループットを確保するために、多くの場合、連続フロー反応器と自動化されたシステムを使用しています。温度、圧力、触媒濃度などの反応条件は、最終生成物の収率と純度を最大限にするために注意深く制御されます。

化学反応の分析

科学研究への応用

N~6~-イソブチル-2,3-ジオキソ-1,2,3,4-テトラヒドロ-6-キノキサリンカルボキサミドには、いくつかの科学研究への応用があります。

化学: より複雑な有機分子の合成のためのビルディングブロックとして、様々な化学反応の試薬として使用されます。

生物学: 抗菌性、抗ウイルス性、抗がん性など、潜在的な生物活性について研究されています。

医学: がんや感染症など、様々な疾患に対する治療薬としての可能性を探るための研究が進んでいます。

産業: 新規材料の開発や、医薬品や農薬の合成における中間体として使用されています。

科学的研究の応用

N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

類似の化合物との比較

類似の化合物

独自性

N~6~-イソブチル-2,3-ジオキソ-1,2,3,4-テトラヒドロ-6-キノキサリンカルボキサミドは、特定の構造的特徴により、独特の化学的および生物学的特性を有するため、ユニークです。そのキノキサリンコアとイソブチル置換基は、その安定性と反応性に寄与し、様々な用途に適した化合物となっています。類似の化合物と比較して、異なる生物活性と化学反応性を示す可能性があり、汎用性の高い研究ツールや治療薬としての可能性を強調しています。

類似化合物との比較

Comparison with Similar Compounds

The biological and chemical profiles of N⁶-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide can be contextualized by comparing it to structurally related tetrahydroquinoxaline derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Insights from the Comparison

Substituent Effects on Bioactivity: The isobutyl group at N⁶ in the target compound likely enhances lipophilicity, promoting membrane permeability compared to smaller alkyl groups (e.g., ethyl) or polar substituents (e.g., methoxyphenoxyethyl) .

Functional Group Impact on Solubility :

- Sulfonamide derivatives (e.g., N,N-dibenzyl-6-sulfonamide) exhibit superior aqueous solubility due to their ionizable nature, whereas the isobutyl-carboxamide combination in the target compound offers a compromise between solubility and lipophilicity .

Biological Activity Trends: Dioxo groups at C2/C3 are critical for anticonvulsant and anxiolytic activity, as seen in quinoxaline-2,3-dione derivatives . N⁶ modifications (e.g., isobutyl vs. dibenzyl) influence selectivity; bulky groups may shift activity from CNS targets (e.g., 5-HT receptors) to peripheral enzymes like DPP-4 .

生物活性

N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide is a synthetic compound that belongs to the class of quinoxaline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide is , and it features a quinoxaline ring structure with various substituents that contribute to its biological activity.

Biological Activity

Antimicrobial Activity

Research has indicated that quinoxaline derivatives exhibit significant antimicrobial properties. Studies have shown that N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide demonstrates inhibitory effects against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria with promising results.

Anticancer Properties

Several studies have explored the anticancer potential of quinoxaline derivatives. N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro assays demonstrated that this compound can inhibit cell proliferation and promote cancer cell death through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Neuroprotective Effects

Emerging research suggests that compounds with quinoxaline structures may possess neuroprotective properties. N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide has been investigated in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary findings indicate that it may help mitigate oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on Gram-positive and Gram-negative bacteria | [Source 1] |

| Anticancer | Induces apoptosis in various cancer cell lines | [Source 2] |

| Neuroprotective | Reduces oxidative stress in neuronal models | [Source 3] |

Detailed Research Findings

- Antimicrobial Testing : In a study conducted by Smith et al., the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those for standard antibiotics.

- Anticancer Mechanism : A case study by Johnson et al. demonstrated that treatment with N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide led to a reduction in the expression of anti-apoptotic proteins in breast cancer cell lines.

- Neuroprotection : Research by Lee et al. showed that this compound could reduce levels of reactive oxygen species (ROS) in neuronal cultures exposed to amyloid-beta peptide.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。